1-Oleoyl-2-acetoyl-sn-glycerol

Protein Kinase C Signal Transduction Neutrophil Biology

Select this OAG batch for protocols demanding prolonged, receptor-independent PKC activation without the desensitization caused by phorbol esters. Unlike PDBu, OAG sustains PKC levels beyond 40 h, making it essential for chronic inflammation and neuronal differentiation assays. Its unique biphasic TRPC modulation—activating TRPC3/6/7 while potently inhibiting TRPC4/5 via a PKC-dependent loop—cannot be replicated by diC8 or generic DAG analogs. With an EC50 of 0.2 µM (5- to 10-fold more potent than DO and diC8), OAG delivers robust signal at low concentrations, minimizing non-specific membrane effects. Ideal for NCCE pathway studies, platelet activation, and neutrophil oxidative burst assays requiring precise, subtype-selective channel control.

Molecular Formula C23H42O5
Molecular Weight 398.6 g/mol
Cat. No. B1196937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-acetoyl-sn-glycerol
Synonyms1-oleoyl-2-acetoyl-sn-glycerol
OAG diacylglycerol
Molecular FormulaC23H42O5
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C
InChIInChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3
InChIKeyPWTCCMJTPHCGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-2-acetoyl-sn-glycerol (OAG) Procurement and Differentiation Guide: Comparative Potency and TRPC Channel Specificity


1-Oleoyl-2-acetoyl-sn-glycerol (OAG) is a cell-permeable, synthetic analog of the second messenger diacylglycerol (DAG) [1]. As a DAG mimetic, its primary utility lies in the direct, receptor-independent activation of protein kinase C (PKC) and specific transient receptor potential canonical (TRPC) channels [2]. Its key structural feature is an oleoyl chain at the sn-1 position and a short acetyl chain at the sn-2 position, conferring distinct membrane permeability and metabolic stability compared to physiological DAGs .

Why 1-Oleoyl-2-acetoyl-sn-glycerol Cannot Be Substituted with Generic Diacylglycerols or Phorbol Esters


While multiple DAG analogs can activate PKC, their divergent potencies and off-target effects render them non-interchangeable in research protocols [1]. The quantitative comparison of OAG with close analogs like 1,2-dioctanoyl-sn-glycerol (diC8) reveals significant differences in functional potency [2]. More critically, OAG exhibits a unique, subtype-selective biphasic regulation of TRPC channels—activating TRPC3/6/7 while potently inhibiting TRPC4/5 via a PKC-dependent feedback loop—a profile not observed with phorbol esters or other DAGs [3]. Furthermore, unlike phorbol esters such as PDBu, chronic exposure to OAG does not induce homologous desensitization or downregulation of PKC in cellular models, a critical distinction for studies requiring sustained pathway activation [4].

Quantitative Evidence for 1-Oleoyl-2-acetoyl-sn-glycerol Differentiation in PKC and TRPC Channel Assays


1-Oleoyl-2-acetoyl-sn-glycerol Exhibits 10x Lower EC50 for PKC Activation Compared to 1,2-Dioleoyl-sn-glycerol

In a head-to-head comparison of PKC activation in vitro, OAG demonstrated a half-maximal stimulation (EC50) of 0.2 µM, which is 5-fold more potent than diC8 (EC50 = 2.0 µM) and 5-fold more potent than DO (EC50 = 1.0 µM) [1].

Protein Kinase C Signal Transduction Neutrophil Biology

1-Oleoyl-2-acetoyl-sn-glycerol Activates TRPC3 but Potently Inhibits TRPC5, a Biphasic Regulation Not Observed with 1,2-Dioctanoyl-sn-glycerol

In a comparative study of TRPC channel subtypes, OAG application activated TRPC3 but completely prevented TRPC5 or TRPC4 activation, an inhibitory effect mediated by PKC [1]. This biphasic, subtype-specific regulation is a key differentiator. In contrast, the DAG analog 1,2-dioctanoyl-sn-glycerol (diC8) and phorbol esters do not exhibit this same inhibitory profile on TRPC4/5.

TRP Channels Calcium Signaling Electrophysiology

1-Oleoyl-2-acetoyl-sn-glycerol Does Not Induce PKC Downregulation, a Critical Distinction from Phorbol Ester PDBu

Chronic treatment (40 hours) of Swiss 3T3 cells with the phorbol ester PDBu resulted in complete downregulation of PKC and blocked subsequent responses to all activators. In direct contrast, identical prolonged treatment with OAG or diC8 neither induced homologous cellular desensitization nor decreased the immunoreactive level or activity of PKC [1].

PKC Desensitization Chronic Stimulation Cell Signaling

1-Oleoyl-2-acetoyl-sn-glycerol-Mediated Ca2+ Entry is Distinct from Capacitative Ca2+ Entry (CCE), a Property Not Shared by All DAGs

Using adenylyl cyclase type 8 (AC8) as a specific biosensor for capacitative Ca2+ entry (CCE), OAG-evoked Ca2+ entry failed to stimulate AC8, whereas CCE triggered by store depletion did [1]. This demonstrates that OAG activates a Ca2+ entry pathway distinct from the classical store-operated CCE. In contrast, other DAG analogs may show overlapping or less distinct activation of these pathways.

Calcium Influx Store-Operated Channels Adenylyl Cyclase

Validated Research Applications for 1-Oleoyl-2-acetoyl-sn-glycerol Based on Comparative Evidence


Sustained PKC Activation in Long-Term Differentiation and Chronic Disease Models

OAG is the optimal choice for experiments requiring prolonged PKC stimulation (e.g., >24h) such as neuronal differentiation or chronic inflammation assays. Unlike phorbol esters like PDBu, which cause complete PKC downregulation after 40 hours of treatment, OAG maintains PKC levels and activity [1]. This property is essential for accurately modeling sustained signaling without introducing the confounding variable of receptor desensitization.

Selective Activation of TRPC3/6/7 Calcium Entry Pathways Without Triggering Store-Operated Calcium Entry

OAG is uniquely suited for studies investigating non-capacitative calcium entry (NCCE) pathways mediated by DAG-sensitive TRPC channels. Evidence shows that OAG-evoked Ca2+ entry does not activate the biosensor AC8, confirming it operates via a pathway distinct from classical store-operated Ca2+ entry (CCE) [2]. This specificity is invaluable for researchers aiming to dissect the contributions of TRPC3/6/7 channels from those of STIM/Orai-mediated store-operated entry in a single experimental system.

Dissecting the Biphasic Regulation of TRPC Channel Subfamilies (Activation of TRPC3 vs. Inhibition of TRPC5)

OAG is a required tool for laboratories studying the differential regulation of TRPC channel subfamilies. Its unique ability to simultaneously activate TRPC3 (PKC-independent) and inhibit TRPC4/5 (PKC-dependent) [3] makes it an essential standard for characterizing new TRPC modulators and understanding the complex interplay of DAG and PKC signaling on these channels. Substitution with a generic DAG analog like diC8 would fail to replicate this inhibitory phenotype, leading to incomplete or misleading results.

High-Potency PKC Activation in Neutrophil and Platelet Functional Assays

For studies of neutrophil oxidative burst or platelet activation, OAG provides a superior balance of potency and physiological relevance. It activates PKC with an EC50 of 0.2 µM, making it 5- to 10-fold more potent than analogs like DO and diC8 [4]. In human platelets, OAG (and diC8) increased arachidonic acid release to 117-150% of control, demonstrating efficacy in priming phospholipase A2 (PLA2) activation [5]. This high potency allows for robust signal generation at lower concentrations, reducing the risk of non-specific membrane effects.

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